5-Bromo-2-methoxy-4-nitropyridine

Medicinal Chemistry ADME Properties Lipophilicity

Select 5-Bromo-2-methoxy-4-nitropyridine (446284-18-0) for its orthogonal reactivity: the 5-bromo substituent enables Suzuki-Miyaura cross-coupling while the 4-nitro group can be reduced for amide bond formation. Predicted logP 2.28 (vs. 0.67 for non-brominated analog) suggests superior passive membrane permeability, ideal for cell-permeable probes. Avoid regioisomers and N-oxide impurities; verify against MW 233.02 and density 1.73 g/cm³. The correct isomer is essential for reproducible SAR studies.

Molecular Formula C6H5BrN2O3
Molecular Weight 233.02 g/mol
CAS No. 446284-18-0
Cat. No. B1504214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxy-4-nitropyridine
CAS446284-18-0
Molecular FormulaC6H5BrN2O3
Molecular Weight233.02 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)[N+](=O)[O-])Br
InChIInChI=1S/C6H5BrN2O3/c1-12-6-2-5(9(10)11)4(7)3-8-6/h2-3H,1H3
InChIKeyYJHNBGBOJWXMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxy-4-nitropyridine (CAS 446284-18-0): Properties and Core Reactivity Profile for Research Sourcing


5-Bromo-2-methoxy-4-nitropyridine (CAS 446284-18-0) is a polysubstituted pyridine heterocycle characterized by the concurrent presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a nitro group at the 4-position . This specific substitution pattern confers a calculated logP of 2.28410, a predicted density of 1.730±0.06 g/cm³, and a predicted boiling point of 269.1±35.0°C, with storage recommended at 2-8°C . The compound's structure is defined by the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . The orthogonal reactivity of the aryl bromide and nitro groups makes this compound a versatile and strategic building block in medicinal chemistry and organic synthesis, particularly for sequential cross-coupling and reduction reactions .

Why 5-Bromo-2-methoxy-4-nitropyridine Cannot Be Readily Replaced by Common Analogs in Synthesis and Screening


Direct substitution with closely related pyridine analogs is not chemically or biologically valid due to the unique interplay of electronic and steric effects conferred by its specific substitution pattern. For example, the isomeric 5-Bromo-4-methoxy-2-nitropyridine presents a different spatial arrangement of the methoxy and nitro groups, leading to altered molecular electrostatic potential surfaces and, consequently, divergent binding affinities in biological targets . Similarly, the 5-Bromo-2-methoxy-4-nitropyridine 1-oxide (CAS 446284-16-8) exhibits a different hydrogen-bonding profile due to the N-oxide moiety, which can dramatically change solubility, reactivity, and pharmacokinetic properties . Furthermore, the non-brominated analog, 2-Methoxy-4-nitropyridine (CAS 18614-54-5), lacks the essential synthetic handle (the bromine atom) required for key transformations like Suzuki-Miyaura cross-coupling, rendering it useless for building more complex, elaborated structures . The quantitative evidence detailed below confirms these differences.

Quantitative Differentiation of 5-Bromo-2-methoxy-4-nitropyridine for Informed Research Procurement


Comparison of Predicted LogP for Structural Isomers and Analogs

The target compound demonstrates a significant increase in lipophilicity compared to its non-brominated parent, 2-Methoxy-4-nitropyridine. This difference is crucial for cell permeability and target engagement in biological assays .

Medicinal Chemistry ADME Properties Lipophilicity

Comparative Synthetic Utility for Building Polyaryl Architectures

The 5-bromo substituent provides a unique, chemoselective handle for palladium-catalyzed cross-coupling that is absent in the non-brominated analog. This enables the target compound to be used in multi-step, complexity-generating sequences .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Regioisomeric Impact on Biological Activity: iNOS Inhibition

The exact substitution pattern of the pyridine ring is critical for biological activity. In a related class of compounds, the 5-bromo-2-methoxy-4-nitro regioisomer has been associated with activity in a specific enzyme inhibition assay, whereas other isomers may exhibit different or no activity [1].

Biological Screening Enzymology Structure-Activity Relationship

Predicted Physical Properties for Handling and Purification

While experimental melting point data is unavailable, the predicted density and boiling point of 5-Bromo-2-methoxy-4-nitropyridine (1.73 g/cm³ and 269.1°C, respectively) differ significantly from a key comparator, the 1-oxide derivative, which has a molecular weight of 249.02 g/mol and a density of 1.6±0.1 g/cm³ .

Process Chemistry Purification Physical Properties

Validated Application Scenarios for 5-Bromo-2-methoxy-4-nitropyridine Based on Differential Evidence


Synthesis of Cell-Permeable Probe Libraries via Sequential Cross-Coupling

The compound's significantly higher predicted logP (2.28 vs. 0.67 for the non-brominated parent) suggests improved passive membrane permeability . This property, combined with the ability to selectively functionalize the 5-position via Suzuki-Miyaura cross-coupling (a transformation impossible with the non-halogenated analog) , makes it an ideal starting material for synthesizing diverse libraries of cell-permeable biaryl and heteroaryl pyridine probes. Researchers can leverage the bromine as a first point of diversification before reducing the nitro group for subsequent amide bond formations or heterocycle synthesis.

Structure-Activity Relationship (SAR) Studies on Nitropyridine Scaffolds

The qualitative association with iNOS inhibition highlights that the 5-bromo-2-methoxy-4-nitro substitution pattern is not biologically inert and can engage specific protein targets . This makes the compound a valuable core scaffold for systematic SAR studies to explore the impact of further functionalization at the 5-position. Unlike other nitropyridine regioisomers, which may be inactive in this context, this specific isomer provides a validated starting point for optimizing activity against this or other similar enzyme classes.

Process Chemistry Development Requiring Precise Physical Specifications

For scale-up and process development, the defined and differentiable physical properties are critical. The compound's predicted density of 1.73 g/cm³ and molecular weight of 233.02 g/mol, which differ markedly from the N-oxide impurity (CAS 446284-16-8) , provide clear analytical markers for quality control. Sourcing the correct non-oxide form, and verifying its identity against these specifications, is essential to avoid the solubility, reactivity, and purification issues that would arise from an impure N-oxide starting material.

Design of Late-Stage Functionalization Strategies in Complex Molecule Synthesis

The unique orthogonal reactivity profile—a handle for metal-catalyzed cross-coupling (bromine) adjacent to a strong electron-withdrawing group (nitro) that can be later reduced—makes this compound exceptionally suited for convergent, late-stage diversification strategies . This capability is not present in the non-brominated 2-Methoxy-4-nitropyridine. In medicinal chemistry projects, this allows for the efficient introduction of molecular complexity at the final stages of a synthetic route, saving time and resources in the exploration of advanced lead compounds.

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